3-(3,5-Dichlorophenyl)-3-oxopropanenitrile basic properties
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile basic properties
An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Introduction: A Versatile β-Ketonitrile Scaffold
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, also known by its synonym 3,5-Dichlorobenzoylacetonitrile, is a polyfunctional organic molecule of significant interest to the chemical and pharmaceutical industries.[1] With a molecular formula of C₉H₅Cl₂NO and a molecular weight of 214.05 g/mol , this compound belongs to the class of β-ketonitriles.[1][2] Its structure is characterized by a central keto-nitrile functional group arrangement, flanked by a 3,5-dichlorinated phenyl ring. This specific arrangement of reactive moieties—a ketone, a nitrile, and an activated methylene group—makes it a highly valuable and versatile building block in organic synthesis.[1][3]
The presence of the dichlorophenyl group is particularly noteworthy, as this motif is a key component in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][4] Consequently, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile serves as a crucial intermediate in the development of novel molecules for drug discovery and crop protection.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, offering a technical resource for researchers in organic synthesis and medicinal chemistry.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The properties of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile are heavily influenced by its molecular weight and the polarity imparted by the ketone, nitrile, and chloro-substituents.
| Property | Value / Description | Rationale & Scientific Insight |
| CAS Number | 69316-09-2 | The universally accepted unique identifier for this specific chemical substance.[1][2][3] |
| IUPAC Name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | A systematic name defining the precise molecular structure.[3] |
| Molecular Formula | C₉H₅Cl₂NO | Derived from elemental composition.[2][3] |
| Molecular Weight | 214.05 g/mol | The sum of the atomic weights of the constituent atoms.[1][2] |
| Boiling Point | 393.3 ± 42.0°C at 760 mmHg (Predicted) | This high predicted boiling point is a direct consequence of strong intermolecular dipole-dipole forces from the polar carbonyl (C=O) and nitrile (C≡N) groups, coupled with significant van der Waals forces arising from the large, polarizable dichlorophenyl ring.[3] |
| Flash Point | 191.7°C (Predicted) | The high flash point indicates relatively low volatility and suggests moderate thermal stability under standard conditions.[3][5] |
| Solubility | Enhanced solubility in polar aprotic solvents. | The molecule's polarity facilitates dissolution in solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Dimethylformamide (DMF).[3] The nitrile and ketone groups act as hydrogen bond acceptors, promoting interaction with these solvents. |
| Storage | Store at 0-8°C, sealed, dry. | Cool, dry, and inert conditions are recommended to prevent potential degradation over time, which could be initiated by moisture or heat.[1][6] |
Synthesis and Mechanism
The synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is typically achieved through a condensation reaction that forms the key carbon-carbon bond between the acyl group and the acetonitrile-derived methylene group. A common and effective strategy involves the acylation of the acetonitrile anion with an activated 3,5-dichlorobenzoyl derivative.
Conceptual Synthesis Workflow
The reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an acylating agent like 3,5-dichlorobenzoyl chloride.
Caption: General workflow for the synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.
Exemplary Laboratory Protocol
This protocol is a representative procedure based on established chemical principles for β-ketonitrile synthesis.
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Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous acetonitrile, which serves as both reactant and solvent.
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Carbanion Formation: The flask is cooled to a low temperature (e.g., -78°C) in a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel.[3] The reaction is stirred for 30-60 minutes to ensure complete formation of the acetonitrile carbanion.
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Expertise Insight: The use of a strong, non-nucleophilic base at low temperature is critical to prevent side reactions, such as self-condensation of acetonitrile or reaction with the solvent.
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Acylation: A solution of 3,5-dichlorobenzoyl chloride in an anhydrous solvent (e.g., THF) is added slowly to the carbanion solution, maintaining the low temperature.[3] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
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Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
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Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.
Spectroscopic and Spectrometric Characterization
Structural elucidation of the synthesized product is a self-validating step, confirming its identity and purity. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the target structure.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | δ ~ 7.5-8.0 ppm (m, 3H)δ ~ 4.0-4.5 ppm (s, 2H) | The signals in the 7.5-8.0 ppm range correspond to the three protons on the 3,5-disubstituted aromatic ring. A singlet around 4.0-4.5 ppm is characteristic of the activated methylene (-CH₂-) protons situated between the electron-withdrawing ketone and nitrile groups. |
| ¹³C NMR | δ ~ 185-195 ppm (C=O)δ ~ 130-140 ppm (Ar-C)δ ~ 125-130 ppm (Ar-CH)δ ~ 115-120 ppm (C≡N)δ ~ 30-40 ppm (-CH₂-) | Each unique carbon environment gives a distinct signal. Key signals include the downfield ketone carbonyl, the nitrile carbon, and the carbons of the aromatic ring. |
| IR Spectroscopy | ν ~ 2250-2270 cm⁻¹ (C≡N stretch)ν ~ 1690-1710 cm⁻¹ (C=O stretch)ν ~ 3000-3100 cm⁻¹ (Ar C-H stretch)ν ~ 700-850 cm⁻¹ (C-Cl stretch) | The sharp, medium-intensity peak around 2260 cm⁻¹ is a definitive indicator of the nitrile group. The strong absorption around 1700 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group.[7][8] |
| Mass Spectrometry (EI-MS) | M⁺ peak at m/z 213Isotope peaks at m/z 215 and 217 | The molecular ion peak (for ³⁵Cl) will appear at m/z 213. A characteristic isotopic cluster pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4) will be observed in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[9] |
Reactivity and Synthetic Utility
The chemical behavior of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is dominated by its three functional groups.
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Acidic Methylene Group: The protons of the CH₂ group are acidic due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl and nitrile groups. This allows the molecule to act as a potent nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.
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Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction reactions. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol.
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Nitrile Group: The nitrile group is also synthetically versatile. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid under acidic or basic conditions, or used in cycloaddition reactions.[3]
This trifecta of reactivity makes the compound an ideal starting material for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
Potential Biological and Industrial Significance
While specific biological activity data for 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is not widely published, the structural motifs it contains are prevalent in molecules with known bioactivity.[3]
Caption: Conceptual links between the molecule's structural features and potential applications.
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Pharmaceutical Development: Derivatives of dichlorophenyl compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[4] The 3,5-dichloro substitution pattern, in particular, is explored to enhance potency and modulate pharmacokinetic properties. This molecule serves as a key intermediate for synthesizing libraries of compounds for screening.[1]
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Agrochemicals: The dichlorophenyl group is a known toxophore in various herbicides and pesticides.[1][4] This compound can be used to synthesize new agrochemicals, potentially with novel modes of action or improved efficacy.[6]
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Material Science: The reactive nature of the molecule allows for its incorporation into specialty polymers and resins, potentially imparting properties like thermal stability or flame retardancy.[1]
Conclusion
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is more than a simple chemical; it is a strategically designed synthetic intermediate. Its value lies in the convergence of a biologically relevant dichlorophenyl scaffold with a synthetically versatile β-ketonitrile core. The predictable physicochemical properties, well-understood synthesis, and clear spectroscopic signatures make it a reliable tool for the research chemist. For professionals in drug development and agrochemical research, it represents a key starting point for the exploration of new chemical entities with potentially significant biological impact.
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